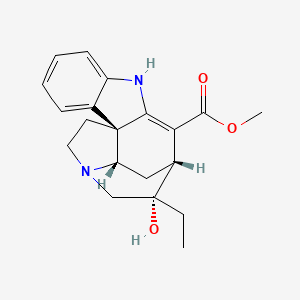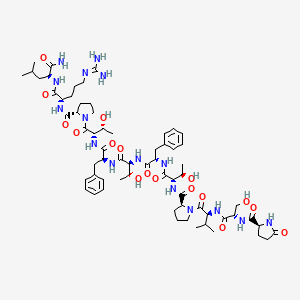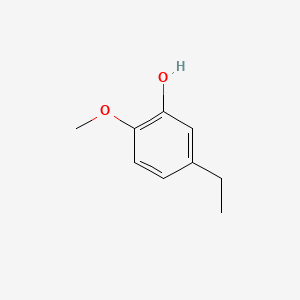
Looplure
Descripción general
Descripción
Looplure, also known as (7Z)-dodec-7-en-1-yl acetate, is an insect attractant . It is named after the insect from which it was isolated, the cabbage looper Trichoplusia ni (Hübner) (Noctuidae, Lepidoptera) .
Molecular Structure Analysis
Looplure has a molecular formula of C14H26O2 . Its structure includes a 7-dodecenyl group attached to an acetate group .Physical And Chemical Properties Analysis
Looplure has a molecular weight of 226.36 . Its elemental composition includes Carbon (74.29%), Hydrogen (11.58%), and Oxygen (14.14%) . Other physical and chemical properties such as density, boiling point, vapor pressure, and flash point are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Pheromone Communication Disruption in Agriculture
Looplure, also known as cis-7-dodecenyl acetate, is prominently used in the disruption of pheromone communication among insect species, particularly in Lepidoptera (moths and butterflies). Studies have shown its effectiveness in interfering with the mating patterns of pests like the cabbage looper (Trichoplusia ni) and the pink bollworm (Pectinophora gossypiella). By permeating the air with looplure, the communication between male and female insects can be disrupted, leading to a reduction in mating and ultimately, a decrease in pest populations. This method is considered a potential approach for pest control in agriculture (Kaae, Shorey, Gaston, & Hummel, 1974).
Enhancement of Pest Trapping Methods
Further research has extended the use of looplure in enhancing pest trapping methods. By combining looplure with other lures, it's possible to effectively attract specific species of agricultural pests into traps. This technique has been particularly useful in monitoring pest populations and could potentially aid in integrated pest management programs. It's a significant step forward in developing more targeted and environmentally friendly pest control strategies (Hendricks, Hartstack, & Raulston, 1977).
Electrophysiological Studies
Electrophysiological studies involving looplure have provided insights into how different concentrations of this pheromone affect the behavior of various moth species. These studies have significant implications for understanding the sensory biology of pests and could lead to the development of more efficient pest control strategies based on behavioral manipulation (Alford & Hammond, 1982).
Mecanismo De Acción
Target of Action
Looplure, also known as (Z)-7-dodecen-1-ol acetate, is identified as the sex pheromone for several species of noctuid moths, including Autographa biloba, A. californica, Pseudoplusia includens, Rachiplusia ou, and Trichoplusia ni, all members of the subfamily Plusiinae . It also attracts several other species in the field . The primary targets of Looplure are the antennae of these male moths .
Mode of Action
Looplure interacts with the antennae of the target species, eliciting an electrophysiological response . The strength of this response varies depending on the species and the concentration of Looplure . For example, P. includens and T. ni males show a significantly greater response to traps baited with 1000 µg of Looplure than any other concentration, while R. ou males respond more to traps baited with 100 µg of Looplure .
Biochemical Pathways
It is known that the compound triggers a series of responses in the target insects, leading to their attraction towards the source of the pheromone . This involves the activation of sensory neurons in the antennae, which send signals to the insect’s brain, influencing its behavior .
Result of Action
The primary result of Looplure’s action is the attraction of male moths to the source of the pheromone, which is typically used in traps for pest control purposes . This can significantly increase the trapping efficiency for these species . The compound also influences the electrophysiological responses of the insects, affecting their behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Looplure. For instance, the concentration of Looplure in the environment can affect the response of target insects . Other factors, such as geographic distribution, habitat preferences, seasonal or daily cycles and rhythms, morphological differences, male and female behavioral interactions, and pheromone release rates, may also play a role in the reproductive isolation of each species .
Propiedades
IUPAC Name |
[(Z)-dodec-7-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZGQHWTRUVFLG-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884777 | |
| Record name | cis-7-Dodecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Looplure | |
CAS RN |
14959-86-5 | |
| Record name | (Z)-7-Dodecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14959-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Looplure | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014959865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Dodecen-1-ol, acetate, (7Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-7-Dodecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-dodec-7-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOOPLURE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U0A15960 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



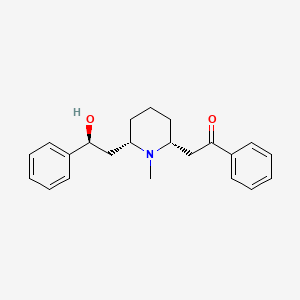
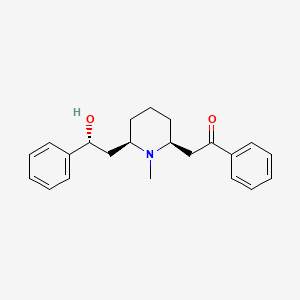


![[(7Z,11E)-14-Acetyloxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-10-yl] acetate](/img/structure/B1674994.png)

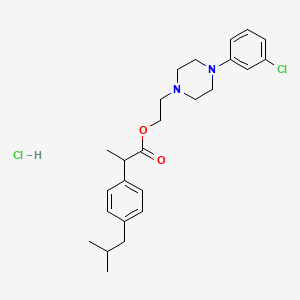
![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one](/img/structure/B1674999.png)

